N-Boc-trans-4-fluoro-L-proline

Peptide Conformation NMR Spectroscopy Stereoelectronic Effects

(2S,4R)-1-[(tert-butoxy)carbonyl]-4-fluoropyrrolidine-2-carboxylic acid, commonly known as N-Boc-trans-4-fluoro-L-proline (CAS 203866-14-2), is a protected, non-natural amino acid derivative. Its defining feature is a single fluorine atom substitution at the 4-position of the proline ring in a specific trans (2S,4R) stereochemical configuration, which imposes a strong conformational bias on the pyrrolidine ring via stereoelectronic effects.

Molecular Formula C10H16FNO4
Molecular Weight 233.24 g/mol
CAS No. 203866-14-2
Cat. No. B156127
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Boc-trans-4-fluoro-L-proline
CAS203866-14-2
Molecular FormulaC10H16FNO4
Molecular Weight233.24 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(CC1C(=O)O)F
InChIInChI=1S/C10H16FNO4/c1-10(2,3)16-9(15)12-5-6(11)4-7(12)8(13)14/h6-7H,4-5H2,1-3H3,(H,13,14)/t6-,7+/m1/s1
InChIKeyYGWZXQOYEBWUTH-RQJHMYQMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2S,4R)-1-[(tert-butoxy)carbonyl]-4-fluoropyrrolidine-2-carboxylic acid (CAS 203866-14-2): A Chiral Fluoroproline Building Block for Stereochemically Demanding Synthesis


(2S,4R)-1-[(tert-butoxy)carbonyl]-4-fluoropyrrolidine-2-carboxylic acid, commonly known as N-Boc-trans-4-fluoro-L-proline (CAS 203866-14-2), is a protected, non-natural amino acid derivative. Its defining feature is a single fluorine atom substitution at the 4-position of the proline ring in a specific trans (2S,4R) stereochemical configuration, which imposes a strong conformational bias on the pyrrolidine ring via stereoelectronic effects [1]. The compound is typically supplied as a white solid with a melting point range of 115-119 °C and an optical rotation of -69° (c=1, MeOH) . It serves as a critical chiral intermediate in the synthesis of 3- or 4-substituted-2-cyanopyrrolidine dipeptidyl peptidase IV (DPP-IV) inhibitors and pyrrolotriazine derivatives as pan-Aurora kinase inhibitors .

Why (2S,4R)-1-[(tert-butoxy)carbonyl]-4-fluoropyrrolidine-2-carboxylic Acid Cannot Be Arbitrarily Substituted with its cis-Isomer or Unsubstituted Proline


The quantifiable differences in the biological and conformational behavior of this trans-(2S,4R) diastereomer compared to its cis-(2S,4S) counterpart or to unsubstituted proline are profound. Stereoelectronic effects from the 4-fluoro substituent in the (2S,4R) configuration enforce a specific ring pucker (Cγ-exo) that strongly favors the trans amide bond conformation, a bias not shared by other isomers [1]. Consequently, a generic substitution can result in a >300-fold difference in target enzyme inhibition potency [2], a >65 °C shift in protein melting temperature [3], or a complete inversion of the cis/trans peptide bond equilibrium [4]. These effects are not additive or predictable without empirical data, meaning the use of an alternative building block cannot be assumed to yield a functionally equivalent product.

Quantitative Differentiation Evidence for (2S,4R)-1-[(tert-butoxy)carbonyl]-4-fluoropyrrolidine-2-carboxylic Acid Against Closest Analogs


Diastereomer-Specific Conformational Control: K(trans/cis) Shift from 1.5 to 7.0

In a model tetrapeptide Ac-TYXN-NH2, the replacement of the natural proline (X) with a trans-4-fluoroproline residue shifts the trans/cis amide bond equilibrium constant (Ktrans/cis) from 1.5 for the cis-isomer to 7.0 for the trans-isomer [1]. This demonstrates the (2S,4R) diastereomer's powerful ability to preorganize peptide backbone geometry in a way that the cis-isomer cannot.

Peptide Conformation NMR Spectroscopy Stereoelectronic Effects

In Vivo Metabolic Stability and Biodistribution: Contrasting Clearance and Tumor Uptake

In a preclinical PET imaging study in mice, the (2S,4R) isomer (trans-[18F]FPro) exhibited fast and complete renal clearance, while the (2S,4S) isomer (cis-[18F]FPro) showed hepatic clearance, pancreatic accumulation, and incorporation into protein [1]. Tumor uptake at 240 min post-injection was significantly different: 7.07 ± 1.68 %ID/g for the trans-isomer versus 11.8 ± 2.2 %ID/g for the cis-isomer in osteosarcomas [1].

PET Imaging Radiochemistry Pharmacokinetics

Impact on Collagen Triple Helix Hyperstability: A >50 °C Tm Increase

When proline residues in a (ProProGly)7 collagen mimetic peptide are replaced with (2S,4R)-4-fluoroproline and 4-methylproline, the resulting triple helix exhibits a melting temperature (Tm) increase of more than 50 °C, making it the most stable known collagen triple helix [1]. This hyperstability is attributed to stereoelectronic preorganization enforced by the (2S,4R)-4-fluoroproline residue [1].

Protein Engineering Biomaterials Collagen Mimetics

Quantitative Impact on SH3 Domain Binding Affinity in Aurora Kinase Inhibitors

In a series of proline analogs targeting the SH3 domain of Aurora kinase, the trans-4-fluoroproline derivative exhibited an IC50 of 121 ± 16 nM, compared to 154 ± 10 nM for unsubstituted proline, 246 ± 62 nM for cis-4-fluoroproline, and 166 ± 10 nM for trans-4-hydroxyproline [1]. This indicates a measurable improvement in binding affinity over the natural amino acid and a significant advantage over the cis-fluoro isomer.

Kinase Inhibition Protein-Protein Interactions Cancer Therapeutics

Potency Divergence in Thrombin Inhibition: A 300-Fold Diastereomer Difference

In the development of tripeptide thrombin inhibitors, analogs containing the (4R)-4-fluoroproline moiety were found to be 300-fold more potent than those containing the (4S)-isomer [1]. The optimal compound (41) from this series, incorporating the (2S,4R) stereochemistry, achieved a 2xAPTT value of 190 nM in human plasma and excellent oral bioavailability (F=100%) in dogs [1].

Anticoagulant Enzyme Inhibition Medicinal Chemistry

Conformational Shift in Bioactive Peptides: Proctolin Structural Perturbation

In the neuropeptide proctolin (Arg-Tyr-Leu-Pro-Thr), substitution of the central proline with (4R)-4-fluoroproline led to a significant alteration in pyrrolidine ring structure and a consequential change in the overall molecular conformation, as evidenced by NOESY NMR spectra [1]. This is in contrast to the smaller steric perturbation observed with the (4S)-isomer.

Neuropeptide Conformational Analysis Structure-Activity Relationship

Validated Research and Industrial Application Scenarios for (2S,4R)-1-[(tert-butoxy)carbonyl]-4-fluoropyrrolidine-2-carboxylic Acid


Development of Orally Bioavailable Thrombin Inhibitors with Enhanced Metabolic Stability

Medicinal chemistry teams developing next-generation anticoagulants should prioritize this compound. Evidence shows that incorporating the (2S,4R)-4-fluoroproline residue leads to a 300-fold improvement in potency over its diastereomer and enables the design of drug candidates with excellent oral bioavailability (F=100% in dogs) and a high degree of selectivity over trypsin [1]. The fluorine atom directly addresses the metabolic liability of the proline P2 site, making it a critical design element for achieving favorable PK profiles [1].

Synthesis of Conformationally Biased Peptides for Structure-Activity Relationship (SAR) Studies

Researchers investigating the role of peptide conformation in biological activity will find this compound indispensable. Its ability to bias the trans/cis amide bond equilibrium by a factor of ~5 (Ktrans/cis = 7.0 vs. 1.5 for the cis-isomer) provides a powerful, quantitative tool for systematically exploring how backbone geometry affects target binding [2]. This allows for the deconvolution of conformational effects from other variables in SAR campaigns.

Engineering Hyperstable Collagen-Mimetic Peptides and Protein-Based Biomaterials

Groups working on collagen mimetics, tissue engineering scaffolds, or stable therapeutic proteins can leverage the unique stereoelectronic properties of this building block. The demonstrated ability to increase the melting temperature (Tm) of a collagen triple helix by over 50 °C provides a validated design principle for creating materials with exceptional thermal stability and resistance to denaturation [3]. This represents a significant advantage for applications requiring robust, long-lived protein structures.

Creation of Novel 19F NMR Probes for Protein Dynamics and Interaction Studies

Biophysical chemists seeking sensitive, site-specific probes for NMR spectroscopy should utilize this compound. The single fluorine atom serves as an ideal 19F NMR reporter, and the unique conformational bias of the (2S,4R) isomer allows it to be used as a sensitive probe for detecting changes in protein conformation, ligand binding, and local dynamics [4]. Its distinct chemical shift and relaxation properties provide a clean, quantifiable signal in complex biological environments [4].

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